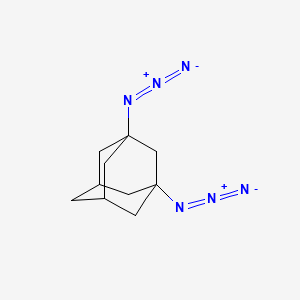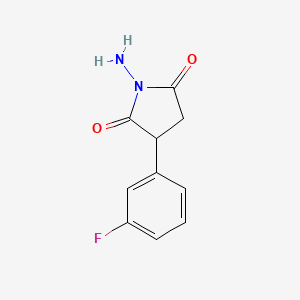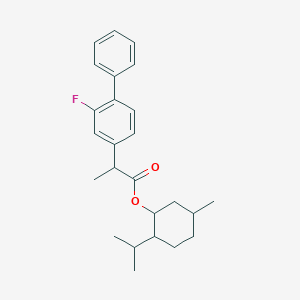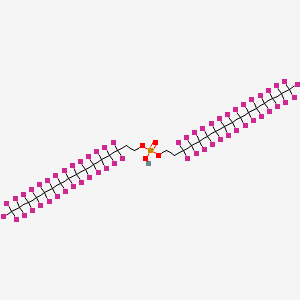
Bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-nonacosafluorohexadecyl) hydrogen phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-nonacosafluorohexadecyl) hydrogen phosphate is a highly fluorinated compound known for its unique properties. This compound is characterized by its extensive fluorination, which imparts exceptional chemical stability, hydrophobicity, and resistance to degradation. These properties make it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-nonacosafluorohexadecyl) hydrogen phosphate typically involves the reaction of perfluorinated alcohols with phosphoric acid derivatives. The reaction conditions often require the use of strong acids or bases as catalysts and may involve elevated temperatures to facilitate the reaction. The process can be summarized as follows:
Starting Materials: Perfluorinated alcohols and phosphoric acid derivatives.
Catalysts: Strong acids or bases.
Reaction Conditions: Elevated temperatures and controlled environments to ensure complete reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain high-purity products suitable for various applications.
化学反応の分析
Types of Reactions
Bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-nonacosafluorohexadecyl) hydrogen phosphate primarily undergoes substitution reactions due to the presence of the phosphate group. These reactions can be categorized as follows:
Nucleophilic Substitution: The phosphate group can be replaced by nucleophiles such as amines or alcohols.
Electrophilic Substitution: The fluorinated alkyl chains can undergo electrophilic substitution reactions, although these are less common due to the stability of the fluorinated groups.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols.
Conditions: Mild to moderate temperatures, often in the presence of a catalyst.
Major Products
The major products of these reactions are typically derivatives of the original compound, where the phosphate group is replaced by the nucleophile. These derivatives retain the fluorinated alkyl chains, preserving the compound’s unique properties.
科学的研究の応用
Bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-nonacosafluorohexadecyl) hydrogen phosphate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifier in various chemical reactions and formulations.
Biology: Employed in the development of biomaterials and drug delivery systems due to its biocompatibility and stability.
Medicine: Investigated for its potential use in medical imaging and diagnostic applications.
Industry: Utilized in the production of coatings, adhesives, and lubricants due to its hydrophobic and oleophobic properties.
作用機序
The mechanism of action of Bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-nonacosafluorohexadecyl) hydrogen phosphate is primarily attributed to its ability to form stable complexes with various substrates. The extensive fluorination of the alkyl chains enhances the compound’s affinity for hydrophobic surfaces, making it an effective surfactant and emulsifier. Additionally, the phosphate group can interact with metal ions and other charged species, facilitating various chemical and biological processes.
類似化合物との比較
Similar Compounds
Bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-heptadecafluorodecyl) hydrogen phosphate: Similar structure but with shorter fluorinated alkyl chains.
Bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-tridecafluorooctyl) hydrogen phosphate: Another similar compound with even shorter fluorinated chains.
Uniqueness
The uniqueness of Bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-nonacosafluorohexadecyl) hydrogen phosphate lies in its longer fluorinated alkyl chains, which provide enhanced hydrophobicity and stability compared to its shorter-chain counterparts. This makes it particularly valuable in applications requiring extreme resistance to chemical and environmental degradation.
特性
CAS番号 |
93857-53-5 |
|---|---|
分子式 |
C32H9F58O4P |
分子量 |
1590.3 g/mol |
IUPAC名 |
bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-nonacosafluorohexadecyl) hydrogen phosphate |
InChI |
InChI=1S/C32H9F58O4P/c33-5(34,7(37,38)9(41,42)11(45,46)13(49,50)15(53,54)17(57,58)19(61,62)21(65,66)23(69,70)25(73,74)27(77,78)29(81,82)31(85,86)87)1-3-93-95(91,92)94-4-2-6(35,36)8(39,40)10(43,44)12(47,48)14(51,52)16(55,56)18(59,60)20(63,64)22(67,68)24(71,72)26(75,76)28(79,80)30(83,84)32(88,89)90/h1-4H2,(H,91,92) |
InChIキー |
VAPDLYGIEFOUOV-UHFFFAOYSA-N |
正規SMILES |
C(COP(=O)(O)OCCC(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(1S,2S,3S,4S,7R,9S,10R,12R,15S)-4-acetyloxy-1,9,10,12-tetrahydroxy-15-[(2R)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-3,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate;trihydrate](/img/structure/B13406790.png)
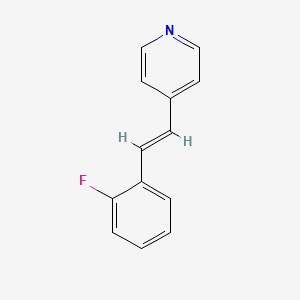
![Sodium 5-[[4-acetamido-2-(trifluoromethyl)phenyl]azo]-6-amino-4-hydroxynaphthalene-2-sulphonate](/img/structure/B13406794.png)
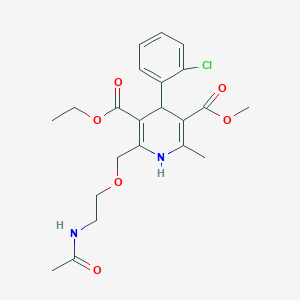
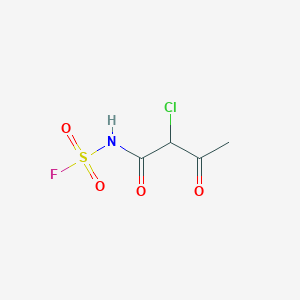

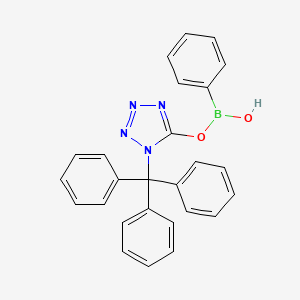

![(6aR,10aR)-9-Carboxy-6,6-dimethyl-3-pentyl-6a,7,8,10a-tetrahydro-6H-dibenzo[b,d]pyran-1-yl beta-D-glucopyranosiduronic acid](/img/structure/B13406833.png)
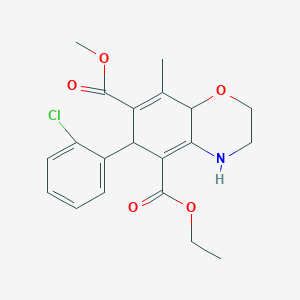
![2-Methyl-5-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine](/img/structure/B13406838.png)
